molecular formula C11H20NNaO5 B6186894 sodium 2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-4-methylpentanoate CAS No. 77443-45-9

sodium 2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-4-methylpentanoate

Cat. No.: B6186894
CAS No.: 77443-45-9
M. Wt: 269.27 g/mol
InChI Key: WJJIEQDBICMFCT-UHFFFAOYSA-M
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Description

Sodium 2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-4-methylpentanoate is a chemical compound with the molecular formula C11H22NNaO5 . It is a powder at room temperature .


Synthesis Analysis

The tert-butoxy carbonyl (BOC) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process is used in organic synthesis and is part of the common amine protection methods .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19N3O4.Na/c1-12(2,3)19-11(18)15(5)9(10(16)17)8-6-13-7-14(8)4;/h6-7,9H,1-5H3,(H,16,17);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

The BOC group can be removed from the compound using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This process is part of the common amine deprotection methods .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 291.28 . It is a powder at room temperature and has a melting point of 234-235 degrees Celsius .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for sodium 2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-4-methylpentanoate involves the protection of the carboxylic acid group, followed by the reaction with tert-butyl carbamate to form the corresponding amide. The amide is then reacted with sodium hydroxide and methyl 4-hydroxy-4-methylpentanoate to form the final product.", "Starting Materials": [ "Methyl 4-hydroxy-4-methylpentanoate", "Sodium hydroxide", "Tert-butyl carbamate", "Sodium bicarbonate", "Methanol", "Chloroform", "Hydrochloric acid", "Sodium chloride" ], "Reaction": [ "Step 1: Methyl 4-hydroxy-4-methylpentanoate is reacted with sodium hydroxide to form the corresponding sodium salt.", "Step 2: Tert-butyl carbamate is added to the reaction mixture and stirred at room temperature for several hours to form the tert-butyl carbamate ester of the carboxylic acid.", "Step 3: The reaction mixture is then treated with sodium bicarbonate to neutralize the excess sodium hydroxide.", "Step 4: The tert-butyl carbamate ester is then hydrolyzed with hydrochloric acid to form the corresponding amide.", "Step 5: The amide is then treated with sodium hydroxide and methyl 4-hydroxy-4-methylpentanoate to form the final product, sodium 2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-4-methylpentanoate.", "Step 6: The product is isolated by extraction with chloroform and purified by recrystallization from methanol.", "Step 7: The purity of the product is confirmed by NMR spectroscopy and mass spectrometry." ] }

CAS No.

77443-45-9

Molecular Formula

C11H20NNaO5

Molecular Weight

269.27 g/mol

IUPAC Name

sodium;4-hydroxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C11H21NO5.Na/c1-10(2,3)17-9(15)12-7(8(13)14)6-11(4,5)16;/h7,16H,6H2,1-5H3,(H,12,15)(H,13,14);/q;+1/p-1

InChI Key

WJJIEQDBICMFCT-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(C)(C)O)C(=O)[O-].[Na+]

Purity

95

Origin of Product

United States

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